molecular formula C21H27NO3 B2416236 3-Cyclopropylidene-8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]octane CAS No. 2177060-72-7

3-Cyclopropylidene-8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]octane

Cat. No. B2416236
CAS RN: 2177060-72-7
M. Wt: 341.451
InChI Key: SWBKVGJCDLBDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-Cyclopropylidene-8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a bicyclic octane ring, which is a common structural motif in many natural products . The presence of a cyclopropylidene group and a diethoxybenzoyl group suggests that this compound might have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the bicyclic octane ring, possibly through a Diels-Alder reaction or other cyclization process . The cyclopropylidene and diethoxybenzoyl groups could be introduced through functional group interconversion or coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The bicyclic octane ring system can adopt various conformations depending on the substituents and their stereochemistry . The cyclopropylidene group is a type of alkene, and its geometry could influence the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The cyclopropylidene group, being an alkene, could undergo reactions such as hydrogenation, hydroboration, or epoxidation . The diethoxybenzoyl group could participate in reactions involving the carbonyl group, such as nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

a. Neuronal Nicotinic Acetylcholine Receptor Modulation: Interest in this core structure spiked after the discovery of hosieine alkaloids from the roots and stems of Ormosia hosier, a plant used in traditional Chinese herbal medicine. These compounds exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptors . Researchers explore derivatives of this scaffold for novel nicotinic receptor modulators.

b. Total Synthesis of Bioactive Molecules: The 2-azabicyclo[3.2.1]octane core serves as a key synthetic intermediate in total synthesis. Its unique structure presents challenges, but it has been successfully incorporated into the synthesis of various target molecules. Researchers leverage this scaffold to access complex natural products and pharmaceuticals.

Strained Ring Systems

The compound’s cyclopropylidene moiety contributes to its strained ring system. Such systems are intriguing due to their high strain energy. Researchers have synthesized natural products containing trans-fused bicyclo[3.3.0]octane ring systems, which are otherwise difficult to access . Our compound’s strained architecture may inspire further synthetic endeavors.

Asymmetric Syntheses

Researchers have developed efficient methods to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes using gold(I)-catalyzed tandem reactions. These reactions involve acyloxy migration and Ferrier rearrangement, providing access to valuable chiral building blocks .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its molecular targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and reactivity. Proper handling and disposal procedures should be followed when working with it .

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. It could be interesting to study its behavior in biological systems or its potential use in materials science .

properties

IUPAC Name

(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(3,4-diethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-3-24-19-10-7-15(13-20(19)25-4-2)21(23)22-17-8-9-18(22)12-16(11-17)14-5-6-14/h7,10,13,17-18H,3-6,8-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBKVGJCDLBDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2C3CCC2CC(=C4CC4)C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.